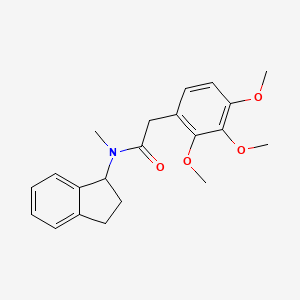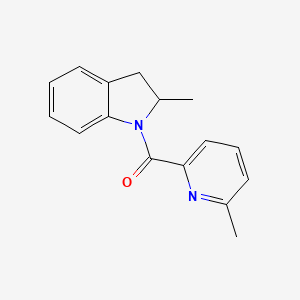
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone, also known as JNJ-42153605, is a novel small molecule inhibitor of the protein-protein interaction between the voltage-gated sodium channel NaV1.7 and the protein fibroblast growth factor 14 (FGF14). NaV1.7 is a key player in the initiation and propagation of action potentials in sensory neurons, and its dysfunction has been associated with various chronic pain conditions. JNJ-42153605 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of pain.
Wirkmechanismus
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone inhibits the protein-protein interaction between NaV1.7 and FGF14. FGF14 is a member of the fibroblast growth factor family and is known to modulate the function of NaV1.7. By disrupting the interaction between NaV1.7 and FGF14, (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone reduces the activity of NaV1.7 and thereby decreases the excitability of sensory neurons.
Biochemical and Physiological Effects:
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to decrease the excitability of sensory neurons in preclinical models of pain. This effect is likely due to the inhibition of NaV1.7 activity, which plays a key role in the initiation and propagation of action potentials in these neurons. (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone has also been shown to reduce mechanical allodynia and thermal hyperalgesia, two hallmark symptoms of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical studies and is currently being evaluated in clinical trials. However, one limitation is that (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone is specific to the interaction between NaV1.7 and FGF14 and may not be effective for all types of pain. Additionally, the mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood and further research is needed to elucidate its effects on other ion channels and signaling pathways.
Zukünftige Richtungen
There are several future directions for research on (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is the development of more potent and selective inhibitors of the NaV1.7-FGF14 interaction. Another area of interest is the evaluation of (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone in clinical trials for the treatment of various types of pain. Additionally, further research is needed to understand the mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone and its effects on other ion channels and signaling pathways.
Synthesemethoden
The synthesis of (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone has been described in a patent application by Janssen Pharmaceutica NV (WO 2015/094084 A1). The method involves the condensation of 2-methyl-2,3-dihydroindole with 6-methylpyridine-2-carboxaldehyde in the presence of a base and a catalyst to yield the desired product. The synthesis is relatively simple and can be performed on a large scale.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone has been extensively studied in preclinical models of pain. In a rat model of neuropathic pain, (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone was found to reduce mechanical allodynia and thermal hyperalgesia, two hallmark symptoms of neuropathic pain (King et al., 2017). In a mouse model of inflammatory pain, (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone was shown to reduce mechanical allodynia and thermal hyperalgesia as well as decrease the number of action potentials in sensory neurons (Estacion et al., 2018). These findings suggest that (2-Methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone has potential as a treatment for various types of pain.
Eigenschaften
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-6-5-8-14(17-11)16(19)18-12(2)10-13-7-3-4-9-15(13)18/h3-9,12H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTHAPVAEKZFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

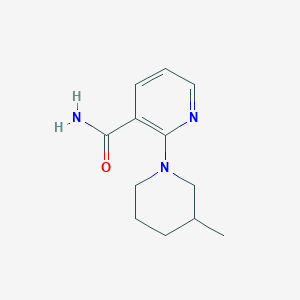
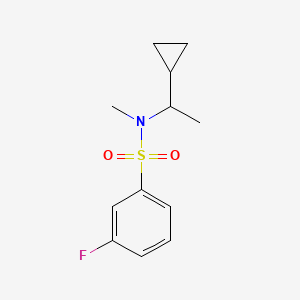
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
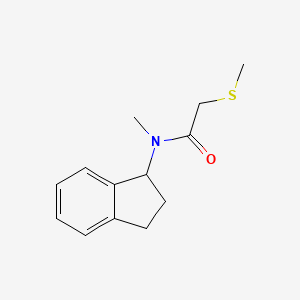
![1-[(2-Chlorophenyl)methyl]-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7493420.png)
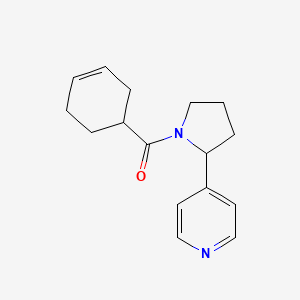
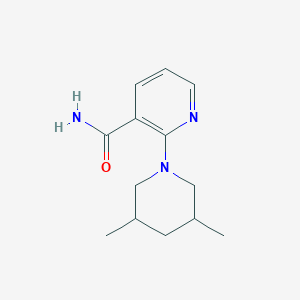



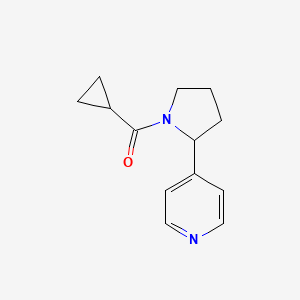
![1-[2-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B7493475.png)
